

chemical structure and properties of 6-OAU

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Compound of Interest

Compound Name: 6-OAU

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An In-depth Technical Guide to **6-OAU** (6-n-octylaminouracil)

Introduction

6-n-octylaminouracil, commonly referred to as **6-OAU**, is a synthetic, small-molecule compound that has been identified as a potent surrogate agonist for the G protein-coupled receptor 84 (GPR84).^{[1][2][3][4]} GPR84 is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, and its expression is upregulated under inflammatory conditions.^[5] **6-OAU** mimics the action of endogenous ligands, activating GPR84 and triggering downstream signaling cascades. Due to its pro-inflammatory and pro-phagocytic effects, **6-OAU** serves as a critical pharmacological tool for studying the physiological and pathological roles of GPR84, particularly in inflammation, immune response, and cancer.^{[1][5][7][8]}

Chemical Structure and Properties

6-OAU, also known as GTPL5846, is an amphipathic molecule characterized by a polar uracil headgroup and a lipophilic octyl tail.^{[5][6][8]} This fatty acid-mimetic structure is crucial for its interaction with the GPR84 binding pocket.^[6] The chemical formula for **6-OAU** is C₁₂H₂₁N₃O₂, and its CAS Number is 83797-69-7.^[1]

Key Properties:

- **Agonist Type:** It is considered a "balanced agonist," capable of activating both G protein-dependent pathways (specifically G_{ai}) and β -arrestin recruitment.^[9]

- **Binding Pocket:** Structural studies have revealed that **6-OAU** binds within a completely occluded pocket in the GPR84 receptor, shielded from the extracellular environment.[\[5\]](#)[\[8\]](#)[\[10\]](#) The binding is stabilized by multiple polar and hydrophobic interactions.[\[5\]](#)[\[8\]](#) The saturated octyl tail resides in a hydrophobic sub-pocket, while the polar head forms key interactions.[\[5\]](#)[\[8\]](#)
- **Solubility:** It is soluble in DMSO.[\[2\]](#)[\[11\]](#)

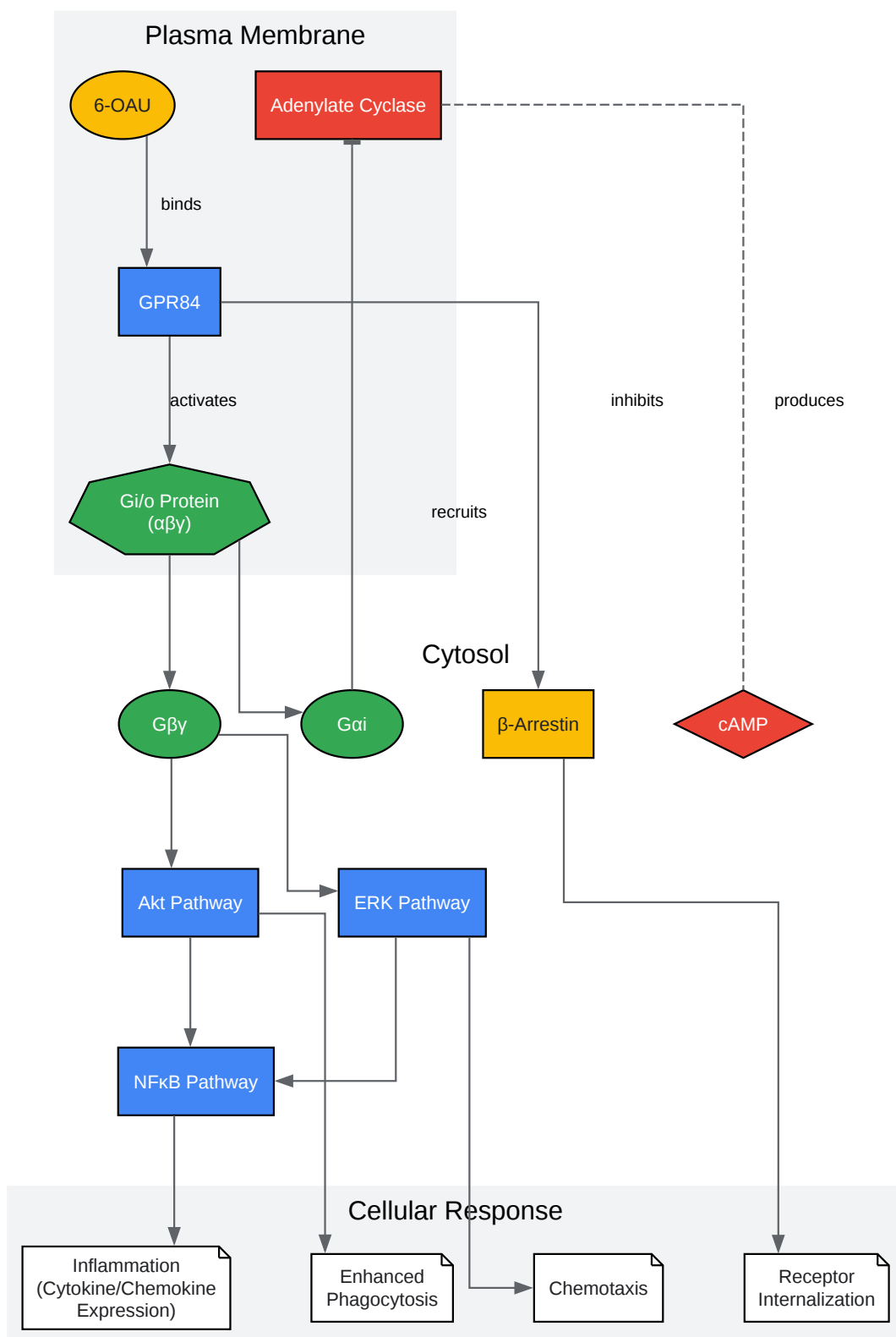
Quantitative Biological Activity

The potency of **6-OAU** has been quantified across various functional assays. The half-maximal effective concentration (EC50) values demonstrate its high affinity for GPR84 and its ability to elicit downstream cellular responses at nanomolar concentrations.

Assay Type	Cell Line/System	Parameter	Value	Reference(s)
Phosphoinositide (PI) Assay	HEK293 cells with Gqi5 chimera	EC50	105 nM	[1] [2] [3]
³⁵ S]GTPγS Binding Assay	Sf9 cell membranes with hGPR84-Gαi fusion	EC50	512 nM	[2] [3]
cAMP Accumulation Assay	CHO cells with hGPR84	EC50	114 nM	[1]
Chemotaxis Assay	Human Polymorphonuclear Leukocytes (PMNs)	EC50	318 nM	[1] [3]

Signaling Pathways

Activation of the G α i-coupled GPR84 receptor by **6-OAU** initiates a cascade of intracellular events. This signaling is central to the pro-inflammatory and pro-phagocytic functions attributed to GPR84 activation. The primary pathway involves the inhibition of adenylate cyclase by the G α i subunit, leading to decreased intracellular cAMP levels. Concurrently, the G $\beta\gamma$ subunits can activate other effectors. Furthermore, **6-OAU** has been shown to stimulate the Akt, ERK, and NF κ B signaling pathways and to recruit β -arrestin, which can lead to receptor internalization and desensitization.^{[7][8][9]}



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GPR84 signaling pathway activated by **6-OAU**.

Experimental Protocols

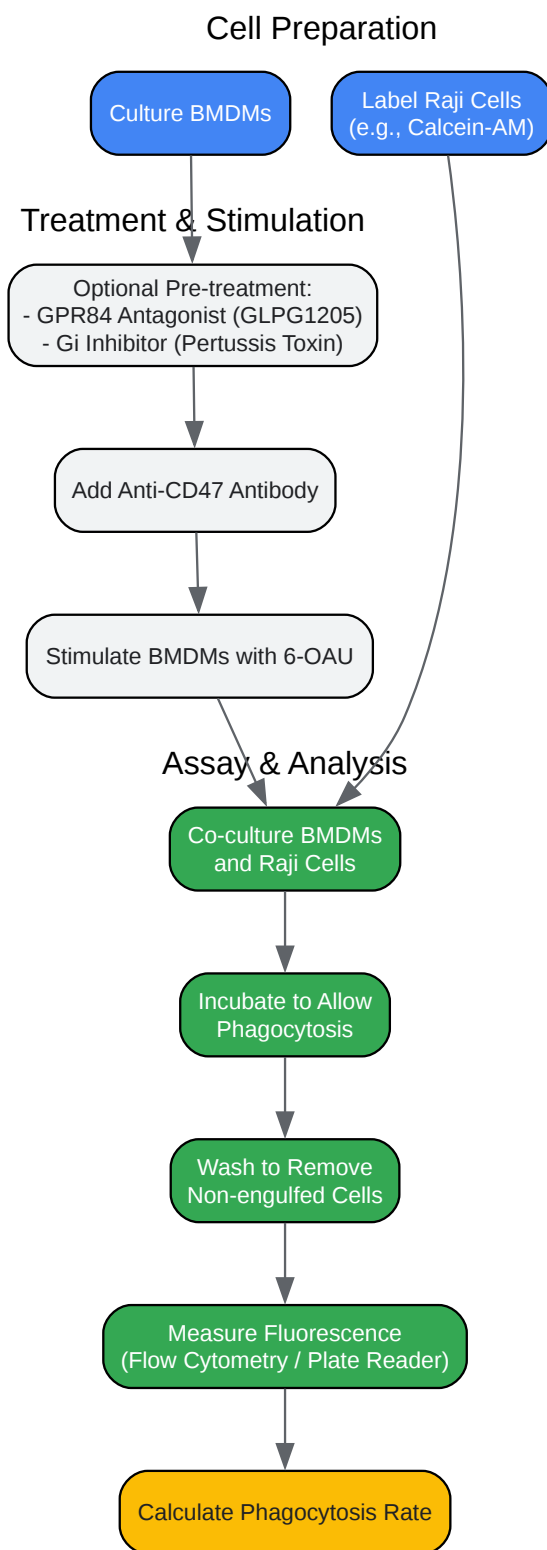
6-OAU is utilized in a variety of assays to probe GPR84 function. Below are methodologies for key experiments cited in the literature.

Macrophage Phagocytosis Assay

This assay quantifies the effect of **6-OAU** on the phagocytic capability of macrophages.

- Cell Culture:
 - Bone marrow-derived macrophages (BMDMs) are cultured.
 - Raji cells, a human B-cell lymphoma line, are labeled with a fluorescent dye (e.g., Calcein-AM) to serve as targets.
- Treatment:
 - BMDMs are pre-treated with specific inhibitors if required (e.g., GPR84 antagonist GLPG1205 at 10 μ M or Gi protein blocker pertussis toxin at 0.1 μ g/ml) to confirm GPR84- and Gi-dependency.^[8]
 - An anti-CD47 antibody is added to the co-culture to block the "don't eat me" signal from cancer cells.^{[5][8]}
 - BMDMs are stimulated with varying concentrations of **6-OAU** (e.g., 0.1 μ M for stimulation) or vehicle control.^[8]
- Co-culture and Analysis:
 - Labeled Raji cells are added to the BMDM culture.
 - The cells are co-incubated to allow for phagocytosis.
 - After incubation, non-phagocytosed Raji cells are washed away.
 - The fluorescence intensity of the remaining BMDMs (which have engulfed fluorescent Raji cells) is measured using a plate reader or flow cytometry.

- The phagocytosis rate is calculated relative to controls.[8]



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Experimental workflow for a macrophage phagocytosis assay.

[³⁵S]GTPyS Binding Assay

This assay directly measures the activation of a G protein by its receptor upon agonist binding.

- System: The assay uses membranes from Sf9 insect cells expressing a human GPR84-Gαi fusion protein.^{[2][3]}
- Protocol:
 - Cell membranes are incubated with varying concentrations of **6-OAU**.
 - A non-hydrolyzable GTP analog, [³⁵S]GTPyS, is added to the reaction mixture.
 - Upon GPR84 activation by **6-OAU**, the Gαi subunit exchanges GDP for [³⁵S]GTPyS.
 - The reaction is stopped, and the membranes are collected on a filter plate.
 - The amount of membrane-bound radioactivity is quantified using a scintillation counter.
 - The EC₅₀ value is determined by plotting the incorporated [³⁵S]GTPyS against the log concentration of **6-OAU**.^[3]

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

This protocol is used to determine the high-resolution structure of **6-OAU** in complex with GPR84 and its signaling partner, the Gi protein.

- Complex Assembly:
 - The GPR84-Gi complex is assembled in Sf9 insect cells using a NanoBit tethering strategy.^{[5][8]}
 - The complex is treated with apyrase to ensure the Gαi subunit is in a nucleotide-free state, which is necessary for stable receptor coupling.^{[5][8]}
 - An antibody fragment (scFv16) is used to stabilize the heterotrimeric Gi protein.^{[5][8]}

- **6-OAU** is added to the purified complex.
- Data Acquisition and Processing:
 - The sample is vitrified on EM grids.
 - Cryo-EM data is collected using a high-resolution electron microscope.
 - The resulting images are processed using specialized software to reconstruct a 3D density map of the complex.^{[5][8]}
 - An atomic model is built into the density map to reveal the specific interactions between **6-OAU**, GPR84, and the Gi protein.^{[5][8]}

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